molecular formula C9H10ClFO2S2 B1459240 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride CAS No. 1375066-98-0

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride

Cat. No.: B1459240
CAS No.: 1375066-98-0
M. Wt: 268.8 g/mol
InChI Key: FNZHXYBDJSKBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of diverse products. This reactivity is exploited in organic synthesis and chemical biology to modify and study biological molecules .

Comparison with Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride
  • 3-[(4-Bromophenyl)sulfanyl]propane-1-sulfonyl chloride
  • 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride

Comparison: Compared to its analogs, 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in specific applications .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZHXYBDJSKBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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